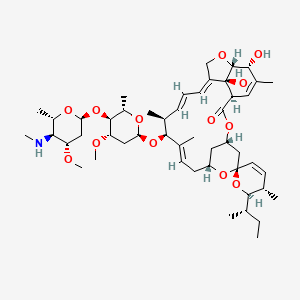![molecular formula C17H18N3NaO3S B1671259 Sodium (S)-6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide CAS No. 161796-78-7](/img/structure/B1671259.png)
Sodium (S)-6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide
Overview
Description
Sodium (S)-6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide is a chemical compound with the molecular weight of 369.4 . It is a solid substance stored at a temperature of 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H18N4O3S.Na/c1-9-7-17-12 (10 (2)14 (9)23-4)8-24 (21)16-18-11-5-6-13 (22-3)19-15 (11)20-16;/h5-7H,8H2,1-4H3, (H,18,19,20); . This code provides a detailed representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound is stored in an inert atmosphere at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Biological Activity
This compound has been explored in the context of synthesizing new imidazo[1,2-a]pyridines with potential antisecretory and cytoprotective properties against ulcers. Although not showing significant antisecretory activity, some derivatives demonstrate good cytoprotective properties in ethanol and HCl models, indicating potential applications in antiulcer therapy (Starrett et al., 1989).
Chemical Analysis and Detection Methods
Developments in chemical analysis have led to efficient gas chromatographic methods for the detection of imidazolinone herbicides, leveraging the synthesis of dimethyl derivatives of imidazolinone herbicides, including compounds structurally related to the subject compound. These methods enhance trace level analysis in various matrices such as water, soybeans, and soil, highlighting its relevance in agricultural and environmental research (Anisuzzaman et al., 2000).
Novel Synthesis Methods
Research into novel iodine-induced sulfonylation and sulfenylation of imidazopyridines, using sodium sulfinates as the sulfur source, showcases innovative synthesis routes. This provides access to sulfones and sulfides with a wide substrate and functional group tolerance, underlining the compound’s versatility in chemical synthesis (Guo et al., 2018).
Pharmacological Applications
A specific study on E3710, a new proton pump inhibitor (PPI) structurally related to the compound , demonstrates its potent and long-lasting inhibitory effect on gastric acid secretion. This suggests significant potential for treating acid-related diseases, such as gastroesophageal reflux disease (Kodama et al., 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Target of Action
Esomeprazole Sodium, also known as (S)-omeprazole sodium salt, primarily targets the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is crucial for the final step in gastric acid production .
Mode of Action
Esomeprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to the inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of esomeprazole to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion . Therefore, esomeprazole’s duration of antisecretory effect persists longer than 24 hours .
Biochemical Pathways
The primary biochemical pathway affected by esomeprazole is the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, esomeprazole suppresses the final step of gastric acid production, thereby reducing the acidity within the stomach . This mechanism is particularly beneficial in the management of conditions associated with excessive gastric acid secretion, such as gastroesophageal reflux disease (GERD) and Zollinger-Ellison Syndrome .
Pharmacokinetics
Esomeprazole’s pharmacokinetics are time and dose-dependent . It is primarily metabolized in the liver via the CYP2C19 enzyme to hydroxy, desmethyl, and sulfone metabolites, all of which are inactive . About 80% of the metabolites are excreted in the urine, with less than 1% as the active drug, and the remaining 20% are excreted in the feces . The half-life elimination of esomeprazole varies among different age groups .
Result of Action
The molecular and cellular effects of esomeprazole’s action primarily involve the reduction of gastric acid secretion. This results in an increase in gastric pH, relieving symptoms of acid-related disorders such as GERD . Additionally, esomeprazole has been shown to inhibit the activity of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme necessary for cardiovascular health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of esomeprazole. For instance, during the production of esomeprazole powder for solution, the period between the filling process and lyophilization, where all vials are partially closed and completely exposed to environmental influences, is critical . Excessive instability reflects in pH value variations caused by oxygen’s impact . Therefore, careful control of environmental conditions during production and storage is essential to maintain the stability and efficacy of esomeprazole .
Biochemical Analysis
Biochemical Properties
Esomeprazole Sodium exerts its effects by specifically inhibiting the H+/K+ ATPase enzyme at the secretory surface of the gastric parietal cell . This enzyme is crucial for the final step in gastric acid production. By binding to this enzyme, Esomeprazole Sodium effectively reduces the secretion of gastric acid .
Cellular Effects
Esomeprazole Sodium’s primary cellular effect is the reduction of gastric acid secretion. This is achieved by its action on the H+/K+ ATPase enzyme, which is located at the secretory surface of gastric parietal cells . By inhibiting this enzyme, Esomeprazole Sodium prevents the final step in gastric acid production, leading to a decrease in the amount of acid in the stomach .
Molecular Mechanism
The molecular mechanism of Esomeprazole Sodium involves the covalent binding to sulfhydryl groups of cysteines found on the H+/K+ ATPase enzyme at the secretory surface of gastric parietal cells . This binding is irreversible, and new enzyme needs to be expressed in order to resume acid secretion . As a result, the duration of Esomeprazole Sodium’s antisecretory effect persists longer than 24 hours .
Temporal Effects in Laboratory Settings
Systemic exposure to Esomeprazole Sodium increases with repeated administration of the drug . After 5 days of treatment, there is a 90% increase with 20mg daily and a 159% increase with 40mg daily relative to day 1 .
Metabolic Pathways
Esomeprazole Sodium is metabolized in the liver via cytochrome P450 (CYP) isoenzymes, chiefly CYP3A4 and CYP2C19 . The metabolites formed are hydroxy, desmethyl, and sulfone metabolites, all of which are inactive .
Transport and Distribution
Esomeprazole Sodium is distributed with a volume of distribution of 16 L . The binding to plasma proteins of Esomeprazole Sodium is similar to that seen with other proton pump inhibitors .
Subcellular Localization
Esomeprazole Sodium acts at the secretory surface of gastric parietal cells , where it binds to the H+/K+ ATPase enzyme. This enzyme is located on the inner boundary of the cell membrane of the gastric parietal cells .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium (S)-6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide involves the condensation of 2-aminobenzoic acid with 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde, followed by the addition of methoxyamine and reduction of the resulting Schiff base with sodium borohydride. The resulting amine is then reacted with (S)-methyl sulfoxide and sodium hydroxide to form the final product as a sodium salt.", "Starting Materials": [ "2-aminobenzoic acid", "4-methoxy-3,5-dimethylpyridine-2-carbaldehyde", "methoxyamine", "sodium borohydride", "(S)-methyl sulfoxide", "sodium hydroxide" ], "Reaction": [ "Condensation of 2-aminobenzoic acid with 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde in the presence of acetic acid and sodium acetate to form a Schiff base.", "Addition of methoxyamine to the Schiff base and reduction with sodium borohydride in methanol to form the corresponding amine.", "Reaction of the amine with (S)-methyl sulfoxide and sodium hydroxide in water to form the final product as a sodium salt." ] } | |
CAS No. |
161796-78-7 |
Molecular Formula |
C17H18N3NaO3S |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |
InChI |
InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1 |
InChI Key |
RYXPMWYHEBGTRV-JIDHJSLPSA-N |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+] |
SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC.[Na+] |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+] |
Appearance |
Solid powder |
Color/Form |
Crystals from acetonitrile White to off-white crystalline powde |
melting_point |
156 °C |
physical_description |
Solid |
Pictograms |
Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) Freely soluble in ethanol and methanol, and slightly soluble in acetone and isopropanol and very slightly soluble in water. In water, 82.3 mg/L at 25 °C /Estimated/ 0.5 mg/mL |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Esomeprazole Esomeprazole Magnesium Esomeprazole Potassium Esomeprazole Sodium Esomeprazole Strontium Esomeprazole Strontium Anhydrous Nexium Strontium, Esomeprazole |
vapor_pressure |
9.2X10-13 mm Hg at 25 °C /Estimated/ |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



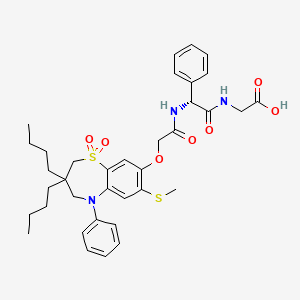

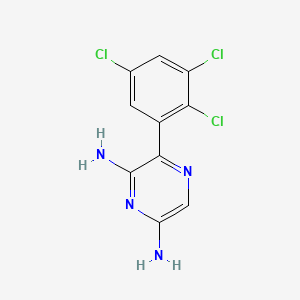

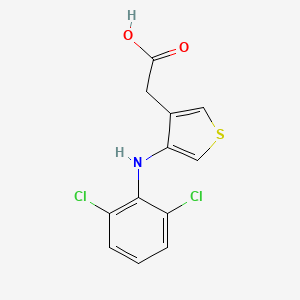

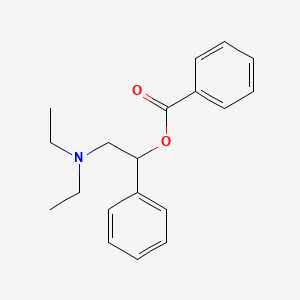
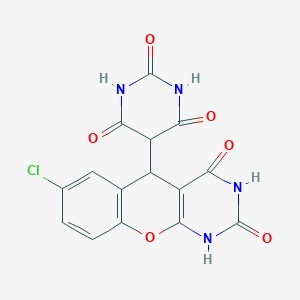
![(2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-11-(((2S,3R,4S,6R)-4-(ethyl(methyl)amino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-9-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B1671194.png)



